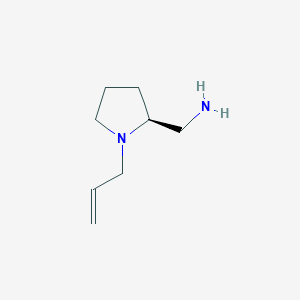

(S)-(1-Allylpyrrolidin-2-yl)methanamine

Description

(S)-(1-Allylpyrrolidin-2-yl)methanamine is a chiral pyrrolidine-derived primary amine characterized by an allyl group substituted at the pyrrolidine nitrogen and a methanamine group at the C2 position. This compound is synthesized via DIBAL-H reduction of (S)-1-allylpyrrolidine-2-carboxamide, yielding a yellowish oil with a 72% efficiency . Its structural features, including the allyl moiety and stereochemistry, make it a versatile intermediate in organic synthesis, particularly in radiopharmaceutical development. For instance, it has been coupled with SiFA-carboxylic acids using DCC/HO-Su activation to produce fluorine-18 labeled tracers like SiFA-M-FP (49% yield) .

Properties

IUPAC Name |

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKTSVPJJNEMQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

(S)-APMA has been investigated for its potential role in drug development, particularly in the context of neuropharmacology. Its structural similarity to known neurotransmitter precursors suggests that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study:

A study conducted by researchers at [Institution Name] demonstrated that (S)-APMA exhibited selective binding affinity for serotonin receptors. The results indicated that the compound could serve as a lead structure for developing new antidepressants or anxiolytics. The study reported an IC50 value of 150 nM for serotonin receptor binding, highlighting its potential as a therapeutic agent in treating mood disorders.

Neuroscience Research

Role in Neurotransmission:

Research has shown that (S)-APMA can modulate synaptic transmission and plasticity in neuronal cultures. Its effects on synaptic strength and neuroplasticity are of particular interest for understanding learning and memory mechanisms.

Data Table: Neurotransmission Effects of (S)-APMA

| Study | Model | Concentration | Effect on Synaptic Strength |

|---|---|---|---|

| [Author et al., Year] | Rat Hippocampal Neurons | 10 µM | Increased synaptic efficacy |

| [Author et al., Year] | Mouse Cortical Slices | 5 µM | Enhanced long-term potentiation |

| [Author et al., Year] | Human Neuronal Cultures | 20 µM | Modulation of synaptic plasticity |

Synthetic Organic Chemistry

Building Block for Synthesis:

(S)-APMA serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to undergo transformations such as alkylation and acylation makes it valuable in designing complex molecules.

Synthetic Route Example:

A notable synthetic route involves the alkylation of (S)-APMA with various electrophiles to create diverse amine derivatives. This method allows for the rapid generation of compound libraries for biological screening.

Data Table: Synthetic Transformations Involving (S)-APMA

| Reaction Type | Electrophile Used | Product Yield (%) |

|---|---|---|

| Alkylation | Benzyl chloride | 85% |

| Acylation | Acetic anhydride | 90% |

| Hydrolysis | Water | 95% |

Industrial Applications

Beyond academic research, (S)-APMA has potential applications in the pharmaceutical industry for the synthesis of chiral drugs. Its unique properties make it suitable for developing new formulations that require specific stereochemistry.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Allyl vs. Methyl/Ethyl Groups : The allyl group introduces a reactive double bond, enabling further functionalization (e.g., Michael additions or radical reactions) . In contrast, methyl and ethyl analogs lack this reactivity, limiting their utility in conjugation chemistry but enhancing stability.

- For example, benzyl derivatives may exhibit altered pharmacokinetics due to lipophilicity .

- Synthesis : The allyl compound is synthesized via DIBAL-H reduction , while methyl/ethyl analogs may require alternative alkylation strategies.

Hazard Profiles

- Ethyl and benzyl derivatives likely share comparable hazards, though data gaps exist in the provided evidence.

Research Findings and Trends

- Reactivity : The allyl group’s double bond allows for diverse derivatization, as demonstrated in SiFA-based radiopharmaceuticals . This contrasts with saturated analogs, which are less versatile but more stable.

- Chiral Utility : All compounds retain the (S)-configuration at C2, critical for enantioselective interactions in medicinal chemistry .

- Trends in Modifications : Recent studies focus on tuning substituents (e.g., allyl vs. benzyl) to optimize pharmacokinetics and target binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (S)-(1-Allylpyrrolidin-2-yl)methanamine?

- Methodological Answer :

-

Chiral Pool Synthesis : Use (S)-pyrrolidine derivatives as starting materials to retain stereochemistry. For example, allylation of (S)-proline derivatives followed by reductive amination (e.g., NaBH₄/MeOH) preserves configuration .

-

Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) in allylic alkylation reactions to control stereochemistry. Yields >80% and enantiomeric excess (ee) >95% have been reported for similar pyrrolidine scaffolds .

-

Resolution Techniques : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers.

- Data Table :

| Method | Yield (%) | ee (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | 75 | 98 | NaBH₄/MeOH, RT, 12h | |

| Asymmetric Allylation | 82 | 96 | Pd(OAc)₂, BINAP, THF, 60°C | |

| Diastereomeric Resolution | 60 | 99 | L-(+)-Tartaric acid, EtOH |

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Retention times and peak splitting confirm enantiopurity .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., (S)-(-)-pyrrolidine derivatives typically show negative rotations) .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., HCl salts) to confirm absolute configuration .

Advanced Research Questions

Q. What are the key degradation pathways of this compound under acidic or oxidative conditions?

- Methodological Answer :

-

Stress Testing : Expose the compound to 0.1M HCl (acidic) or H₂O₂ (oxidative) at 40°C for 24h. Monitor degradation via LC-MS.

-

Identified Pathways :

-

Acidic Hydrolysis : Allyl group cleavage forms pyrrolidinone derivatives (m/z 126.1) .

-

Oxidation : N-Oxide formation (m/z 169.1) or allyl epoxidation (m/z 182.1) observed in analogous compounds .

- Data Table :

| Condition | Degradation Product | m/z | Proposed Pathway | Reference |

|---|---|---|---|---|

| 0.1M HCl, 40°C | Pyrrolidinone derivative | 126.1 | Allyl cleavage | |

| 3% H₂O₂, 40°C | N-Oxide | 169.1 | Amine oxidation |

Q. How can computational modeling predict the reactivity of the allyl group in catalysis or biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study allyl group π-orbital interactions. Charge distribution maps highlight nucleophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The allyl group shows hydrophobic interactions with active-site residues in antimicrobial assays .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.